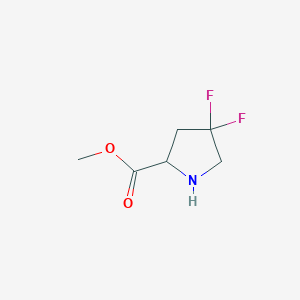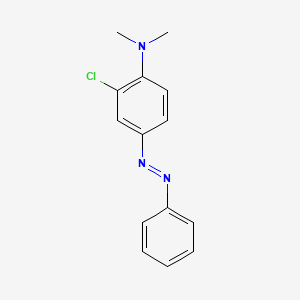
Licorisoflavan I
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound has garnered attention due to its potential therapeutic properties and its role in various biological activities.
準備方法
Synthetic Routes and Reaction Conditions
Licorisoflavan I can be synthesized through several chemical routes. One common method involves the extraction of licorice roots followed by purification processes. The roots are first ground into a fine powder and then subjected to supercritical CO2 extraction with ethanol as a modifier . This method ensures the efficient extraction of this compound along with other bioactive compounds.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale extraction and purification processes. The powdered licorice roots are processed using supercritical fluid extraction techniques, which are both efficient and environmentally friendly. The extracted compounds are then purified using chromatographic methods to isolate this compound in its pure form .
化学反応の分析
Types of Reactions
Licorisoflavan I undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, each with unique biological activities and properties .
科学的研究の応用
Chemistry: It serves as a precursor for the synthesis of other bioactive compounds and is used in various chemical reactions to study its reactivity and properties.
作用機序
Licorisoflavan I exerts its effects through various molecular targets and pathways:
Neuroprotective Effects: It modulates the Brain-Derived Neurotrophic Factor (BDNF)-TrkB pathway and AMPA receptors, leading to enhanced neuroprotection and antidepressant-like effects.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and modulates the activity of key signaling pathways involved in inflammation.
類似化合物との比較
Licorisoflavan I is structurally similar to other isoflavones such as licorisoflavan A and licoricidin. it is unique in its specific bioactivity and molecular targets:
Licorisoflavan A: Exhibits similar neuroprotective and antidepressant-like effects but differs in its specific molecular interactions and pathways.
Conclusion
This compound is a versatile and bioactive compound with significant potential in various scientific and industrial applications. Its unique chemical properties and biological activities make it a valuable subject of study in the fields of chemistry, biology, medicine, and industry.
特性
分子式 |
C21H24O5 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC名 |
4-(5-methoxy-2,2-dimethyl-4,6,7,8-tetrahydro-3H-pyrano[3,2-g]chromen-7-yl)benzene-1,3-diol |
InChI |
InChI=1S/C21H24O5/c1-21(2)7-6-15-19(26-21)10-18-16(20(15)24-3)8-12(11-25-18)14-5-4-13(22)9-17(14)23/h4-5,9-10,12,22-23H,6-8,11H2,1-3H3 |
InChIキー |
UKVRDJKAWOLCBG-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC2=C(C3=C(C=C2O1)OCC(C3)C4=C(C=C(C=C4)O)O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-[[1-[[2-[[4-amino-1-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide](/img/structure/B12431496.png)
![2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B12431500.png)
![1-[(1E)-2-Phenylethenyl]-2(1H)-pyridinone-d5](/img/structure/B12431502.png)



![[pThr3]-CDK5 Substrate](/img/structure/B12431532.png)



![tert-butyl N-[2-[[5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]-N-(1,1,2,2,2-pentadeuterioethyl)carbamate](/img/structure/B12431563.png)

![3-[(2-Amino-3,3-dimethylbutanamido)methyl]-5-methylhexanoic acid hydrochloride](/img/structure/B12431577.png)

